molecular formula C19H14 B138361 6-Methylchrysene CAS No. 1705-85-7

6-Methylchrysene

Cat. No.: B138361
CAS No.: 1705-85-7
M. Wt: 242.3 g/mol
InChI Key: ASVDRLYVNFOSCI-UHFFFAOYSA-N
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Description

6-Methylchrysene is an organic compound with the molecular formula C₁₉H₁₄. It is a derivative of chrysene, a polycyclic aromatic hydrocarbon (PAH), with a methyl group attached at the sixth position. This compound is of significant interest due to its presence in environmental pollutants and its potential carcinogenic properties .

Safety and Hazards

6-Methylchrysene is harmful if swallowed and is very toxic to aquatic life with long-lasting effects . It is recommended to avoid release to the environment and to store away from incompatible materials . In case of ingestion or direct contact, medical attention should be sought .

Biochemical Analysis

Biochemical Properties

6-Methylchrysene interacts with various enzymes, proteins, and other biomolecules. It is metabolized by human cytochrome P450 (P450) enzymes, specifically P450s 1A1, 1A2, and 2C10 . These enzymes catalyze the oxidation of this compound, leading to the formation of various metabolites .

Cellular Effects

This compound can have significant effects on various types of cells and cellular processes. It influences cell function by interacting with cellular signaling pathways and affecting gene expression . For instance, it can form stable DNA adducts, which may lead to mutations affecting genes such as Ras and p53 .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It forms adducts with DNA, which can lead to mutations during the DNA replication cycle . Additionally, it can inhibit or activate enzymes, leading to changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Studies have shown that it forms stable DNA adducts, which can lead to long-term effects on cellular function . Information on its stability and degradation is currently limited.

Metabolic Pathways

This compound is involved in various metabolic pathways. It is metabolized by P450 enzymes, leading to the formation of various metabolites . These metabolites can interact with other enzymes or cofactors, potentially affecting metabolic flux or metabolite levels .

Subcellular Localization

Given its interactions with DNA and enzymes such as P450s, it is likely to be found in the nucleus and the endoplasmic reticulum, respectively .

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Methylchrysene can be synthesized through various methods, including photochemical cyclization and metathesis reactionsThis method yields this compound in high purity and good yield .

Industrial Production Methods

Industrial production of this compound is less common due to its specific applications and potential health hazards. it can be produced on a smaller scale for research purposes using the aforementioned synthetic routes.

Chemical Reactions Analysis

Types of Reactions

6-Methylchrysene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) is commonly used under acidic conditions.

    Substitution: Various electrophiles can be used under appropriate conditions to achieve substitution on the aromatic rings.

Major Products

    Oxidation: Chrysenecarboxylic acids.

    Substitution: Various substituted derivatives depending on the electrophile used.

Comparison with Similar Compounds

6-Methylchrysene is one of several methylated derivatives of chrysene. Other similar compounds include 1-Methylchrysene, 2-Methylchrysene, 3-Methylchrysene, 4-Methylchrysene, and 5-Methylchrysene. Among these, 5-Methylchrysene is noted for its higher carcinogenic potential compared to the others . The uniqueness of this compound lies in its specific position of methyl substitution, which influences its chemical reactivity and biological effects.

Properties

IUPAC Name

6-methylchrysene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14/c1-13-12-19-16-8-3-2-6-14(16)10-11-18(19)17-9-5-4-7-15(13)17/h2-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASVDRLYVNFOSCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=CC3=CC=CC=C32)C4=CC=CC=C14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3074814
Record name 6-Methylchrysene
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Molecular Weight

242.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1705-85-7, 41637-90-5
Record name 6-Methylchrysene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1705-85-7
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Methylchrysene
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Chrysene, methyl-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Methylchrysene
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Record name 6-methylchrysene
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Record name 6-METHYLCHRYSENE
Source FDA Global Substance Registration System (GSRS)
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Synthesis routes and methods

Procedure details

A mixture of palladium on carbon (10%, 5.0 g) and 6-methyl-7,8,9,10-tetrahydro-chrysene (64.0 g, 0.24 mol) in triglyme (290 mL) was heated at 210° C. under a slow nitrogen stream. The progress of the reaction was monitored by NMR analysis that showed the reaction was 72% complete after 4 hours. The heating was discontinued after 18 hours when essentially all of the starting material had been consumed. The mixture was cooled to 100° C. and filtered to remove the catalyst. The solution was then cooled further to 0° C., and filtered to give 42.9 g (68% yield) of 6-methylchrysene. The filtrate was diluted with water (300 mL) and filtered to give an additional 15.5 g (93% combined yield) of 6-methylchrysene. 1H NMR (CDCl3) 2.86 (s, 3 H), 7.6 (m, 4 H), 7.9 (m, 2 H), 8.1 (m, 1 H), 8.55 (s, 1 H), 8.65 (m, 1 H), 8.8 (m, 2 H).
Quantity
64 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
catalyst
Reaction Step One
Quantity
290 mL
Type
solvent
Reaction Step One
Yield
68%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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